Dectaflur
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-octadec-9-en-1-amine;hydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSCPWWHMSCFOV-RRABGKBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN.F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCN.F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1838-19-3 (Parent) | |
| Record name | Dectaflur [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7073484 | |
| Record name | 9-Octadecen-1-amine, hydrofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36505-83-6 | |
| Record name | Dectaflur [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecen-1-amine, hydrofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dectaflur and Its Chemical Analogues
Direct Reaction Pathways for Dectaflur Synthesis
The most straightforward approach for synthesizing this compound involves the direct reaction between oleylamine (B85491) and hydrofluoric acid. smolecule.com This process typically yields oleylamine hydrofluoride, the active compound known as this compound. wikipedia.orgnih.gov
Oleylamine and Hydrofluoric Acid Reaction Kinetics and Thermodynamics
The direct reaction between oleylamine, a long-chain unsaturated primary amine, and hydrofluoric acid is an exothermic process. google.com While detailed kinetic and thermodynamic studies specifically for the oleylamine-HF reaction to form this compound are not extensively reported in the provided sources, the exothermic nature necessitates controlled reaction conditions, particularly regarding temperature, to manage the heat generated and minimize potential side reactions or decomposition. google.com The thermodynamics of hydrofluoric acid itself are complex due to its propensity for hydrogen bonding and polymerization in various phases. nist.gov
Optimization of Synthetic Parameters for this compound Yield and Purity
Optimizing the synthesis of this compound through the direct reaction involves careful control of several parameters to maximize yield and purity. Key factors include temperature, solvent selection, and the stoichiometric ratio of reactants.
Maintaining the reaction temperature below 10°C or within the range of 25°C to 40°C is crucial to control the exothermic reaction and prevent the thermal decomposition of reactants or products. google.com Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or t-butyl methyl ether (TBME) are commonly used, with TBME often preferred due to its lower boiling point and compatibility with HF. The stoichiometric ratio of oleylamine to hydrofluoric acid is critical; a 1:1 molar ratio is recommended to ensure complete conversion to the hydrofluoride salt without an excess of acid residue. Using 49-52% aqueous hydrofluoric acid, added dropwise, is a typical procedure. Reaction times of 2-4 hours are generally sufficient for complete protonation of the amine group.
Purification techniques are essential to obtain high purity this compound. Following the reaction, isolation can be achieved through solvent evaporation or precipitation. A method adapted from fatty amine hydrochloride synthesis involves treating the reaction mixture with acetonitrile (B52724) to precipitate the hydrofluoride salt, effectively removing unreacted oleylamine and solvent impurities and yielding a white crystalline solid with reported purities exceeding 98%. Achieving high purity of the oleylamine precursor, for instance, through vacuum distillation, is also a prerequisite for synthesizing high-purity this compound.
| Parameter | Value/Condition | Effect on Yield/Purity | Source |
| Temperature | 0-10°C or 25-40°C | Controls exothermicity, prevents decomposition | google.com |
| Solvent | TBME or THF (polar aprotic) | Facilitates reaction, TBME preferred for compatibility | |
| Stoichiometric Ratio (Oleylamine:HF) | 1:1 (critical) or 1:1.015 to 1:1.2 | Ensures complete conversion, minimizes excess acid | google.com |
| Reaction Time | 2-4 hours | Allows for complete protonation | |
| Purification | Precipitation with acetonitrile | Removes impurities, yields >98% purity | |
| Precursor Purity | High-purity oleylamine (e.g., >99%) | Essential for high-purity this compound synthesis |
Multi-Step Synthetic Strategies for this compound Precursors
This compound can also be synthesized as the final product of a multi-step process that begins with oleic acid, an unsaturated fatty acid. This approach is an adaptation of established methods for synthesizing fatty amine hydrochlorides.
Oleoyl (B10858665) Compound Derivatization via Chlorination and Amidation
The multi-step synthesis typically commences with the derivatization of oleic acid. Oleic acid is treated with thionyl chloride (SOCl₂) in a solvent like dichloromethane (B109758) to form oleoyl chloride. google.com This chlorination step activates the carboxylic acid group. Subsequently, the oleoyl chloride is reacted with liquid ammonia (B1221849), typically at a temperature between 0°C and 10°C, to yield oleylamide through an amidation reaction. google.com This sequence converts the fatty acid into its corresponding amide.
Reductive Synthesis of Oleylamine Intermediates
Following the amidation, the oleylamide intermediate undergoes reduction to form oleylamine. A common reducing agent for this transformation is lithium aluminium hydride (LiAlH₄), utilized in a solvent such as THF. Catalytic reduction methods are also known for converting fatty acid amides or nitriles into primary amines like oleylamine. google.comwikipedia.org Oleylamine, the product of this reduction step, serves as the key amine precursor for this compound synthesis.
Terminal Hydrofluoridation Protocols for Final this compound Generation
The final step in the multi-step synthesis involves the reaction of the synthesized oleylamine with hydrofluoric acid. This "terminal hydrofluoridation" in the context of this synthesis refers to the formation of the hydrofluoride salt at the end of the synthetic route. Oleylamine is dissolved in a suitable solvent, such as TBME, and reacted with hydrofluoric acid to produce this compound (oleylamine hydrofluoride). This reaction is analogous to the direct synthesis method described earlier and involves the protonation of the amine group by hydrofluoric acid.
Advanced Purification and Isolation Techniques in this compound Synthesis
Following the synthesis of this compound, purification and isolation are crucial steps to obtain a high-purity product. A common isolation method involves solvent evaporation or precipitation. One technique, adapted from the synthesis of fatty amine hydrochlorides, treats the reaction mixture with acetonitrile to precipitate the hydrofluoride salt. This process is effective in removing unreacted oleylamine and solvent impurities, resulting in a white crystalline solid with reported purities exceeding 98%.
Alternative purification methods are also employed, particularly focusing on ensuring the purity of the oleylamine precursor. Commercial oleylamine can contain impurities like oleic acid and secondary amines, which can interfere with the hydrofluoridation reaction. A purification protocol involving vacuum distillation over metallic sodium at elevated temperatures (190–200°C) and reduced pressure (60–100 mTorr) has been shown to remove these contaminants, achieving over 99% oleylamine purity. The distilled amine is typically stored under nitrogen to prevent oxidation prior to the hydrofluoridation step.
Analytical techniques are employed post-synthesis to confirm the integrity and purity of this compound. ¹⁹F NMR spectroscopy is used to confirm the presence and integration of the fluoride (B91410) ion, typically showing a signal between -120 and -125 ppm. Elemental analysis is performed to ensure that the carbon, hydrogen, and nitrogen content aligns with the theoretical values for the compound (C: 70.1%, H: 11.8%, N: 4.5%). Thermogravimetric analysis (TGA) can indicate the thermal stability of this compound, with a reported decomposition onset at 180°C.
The purification and isolation techniques aim to minimize impurities, which is particularly important for its use in oral care compositions. google.comgoogle.com The presence of impurities was previously considered less critical but is becoming more significant with stricter regulatory requirements for pharmaceutical active compounds. google.com
Chemical Synthesis of this compound Derivatives and Related Amine Fluorides
The synthesis of this compound primarily involves the reaction of oleylamine with hydrofluoric acid. wikipedia.orgsmolecule.com This direct reaction is typically conducted under anhydrous conditions to maximize yield and minimize side reactions. Oleylamine is dissolved in a polar aprotic solvent, such as tetrahydrofuran (THF) or t-butyl methyl ether (TBME), and hydrofluoric acid is gradually added. The reaction is exothermic and is typically maintained at temperatures below 10°C to prevent thermal decomposition of the reactants. TBME is often preferred as a solvent due to its lower boiling point and compatibility with HF. The reaction time typically ranges from 2 to 4 hours to ensure complete protonation of the amine group.
Industrial-scale production processes for this compound often adapt methods used for synthesizing fatty amine hydrochlorides. One such modified process involves several steps starting from oleic acid:
Chlorination: Oleic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) under reflux conditions (40°C) for 3 hours, yielding oleoyl chloride with a reported yield of 97–100%.
Amidation: Oleoyl chloride is reacted with liquid ammonia at 0–10°C for 2 hours to produce oleylamide, with yields typically ranging from 80–85%.
Reduction: Oleylamide is reduced to oleylamine using lithium aluminium hydride (LiAlH₄) in THF at 50–60°C for 2 hours, achieving yields of 94–98%.
Hydrofluoridation: Oleylamine is dissolved in TBME and reacted with HF at 0–10°C for 3 hours to form the hydrofluoride salt (this compound), with reported yields of 92–95%.
This multi-step process allows for the synthesis of this compound on a larger scale.
Related amine fluorides, such as olaflur, are also synthesized through multi-step processes starting from fatty acids, often derived from sources like bovine tallow. wikipedia.orggoogle.com The synthesis of olaflur, for instance, involves hydrolysis of fatty acids, conversion to amides, reduction to primary amines (like octadecylamine), reaction with acrylonitrile, further reduction, hydroxyethylation with ethylene (B1197577) oxide, and finally reaction with hydrofluoric acid. wikipedia.orggoogle.com
Recent research explores alternative methods for synthesizing amine fluorides, including in situ formation from amine bases, acids, and fluoride ion sources without the direct use of hydrofluoric acid. google.comepo.org These methods may utilize organic acids (such as lactic acid, citric acid, malic acid) or inorganic acids (phosphoric acid, hydrochloric acid) and fluoride sources like sodium fluoride or stannous fluoride. google.comepo.org This approach aims to address the safety concerns and costs associated with handling hydrofluoric acid and the separate manufacture and transport of pre-formed amine fluorides. google.comepo.org
Rational Design Principles for Structural Modification
Rational design principles for modifying the structure of this compound and related amine fluorides are often guided by the desired properties and applications, particularly in the context of oral care. This compound's structure, consisting of a long lipophilic hydrocarbon chain (derived from oleylamine) and a hydrofluoride group, imparts surfactant properties and facilitates the formation of a film layer on tooth enamel. wikipedia.orggoogle.comgoogle.com This film is believed to enhance the incorporation of fluoride into the enamel. wikipedia.orggoogle.com
In broader amine fluoride chemistry, rational design is employed to synthesize compounds with specific functionalities by incorporating fluorine atoms or fluorinated moieties into amine structures. nih.govacs.orgmdpi.com This can lead to altered lipophilicity, metabolic stability, and bioavailability, which are important considerations in pharmaceutical and agrochemical applications. nih.govrsc.org Strategies include the introduction of trifluoromethyl groups or other fluorinated substituents onto the amine backbone or adjacent functional groups. nih.govacs.orgmdpi.com
Rational design also plays a role in developing novel fluorinating reagents and synthetic methodologies that are more efficient, selective, and less hazardous. nih.govacs.orgyorku.ca This includes designing reagents that can activate small molecules like CO₂ or CS₂ for the synthesis of fluorinated amines or developing stable deoxyfluorination reagents. nih.govacs.org
Exploration of Novel Synthetic Routes for Analogous Compounds
The exploration of novel synthetic routes for this compound analogues and related amine fluorides is driven by the need for improved efficiency, reduced cost, enhanced safety, and the ability to synthesize compounds with tailored properties. While the direct reaction of amines with hydrofluoric acid is a common route, the hazardous nature of HF has spurred research into alternative approaches. google.comepo.org
One area of exploration involves the in situ synthesis of amine fluorides within the final product formulation, such as oral care compositions. google.comepo.org This eliminates the need for separate manufacturing and handling of concentrated hydrofluoric acid and the pre-formed amine fluoride. google.comepo.org These methods typically react an amine base with an acid (other than HF) and a fluoride ion source (like NaF or SnF₂) directly in the formulation mixture. google.comepo.org
Another avenue of research focuses on developing new methodologies for introducing fluorine into organic molecules, including amines. This includes:
Intermolecular fluoroamination of allenes: This strategy provides a route to access vinyl fluorides with a vicinal amine moiety using allene (B1206475) precursors and fluorinating reagents like Selectfluor. rsc.org
Desulfurization-fluorination of thioamides: This method allows for the synthesis of α,α-difluoromethylene amines and perfluoroalkyl amines from readily available thioamides using reagents like silver fluoride (AgF). acs.org
Synthesis of carbamoyl (B1232498) fluorides: Novel methods are being developed to synthesize carbamoyl fluorides from secondary amines using less toxic reagents compared to traditional methods involving phosgene (B1210022) derivatives. yorku.ca These approaches may involve the in situ generation of reactive intermediates or the use of novel fluorinating agents derived from compounds like SF₆. nih.govacs.orgyorku.ca
These explorations contribute to a broader understanding of fluorination chemistry and provide alternative pathways for synthesizing a range of fluorinated amine compounds with potential applications beyond dental care.
Physicochemical Reactivity and Molecular Interaction Mechanisms of Dectaflur
Dissociation Dynamics of Dectaflur in Solution Phase
In aqueous solutions, this compound undergoes dissociation. smolecule.com As an amine hydrofluoride salt, its dissolution in water leads to the generation of its constituent ions: oleyl amine (specifically, the protonated form, oleyl ammonium (B1175870) ion, due to the acidic nature of the hydrofluoride) and fluoride (B91410) ions. smolecule.comchemistryviews.org This dissociation is described as immediate and complete upon dissolution in water, similar to the behavior of other amine hydrofluorides. chemistryviews.orgocr.org.uk The presence of the long lipophilic hydrocarbon chain in the oleyl amine component influences the behavior of this compound in solution, contributing to its surfactant properties. wikipedia.orgwikipedia.org
Mechanisms of Oleyl Amine and Fluoride Ion Generation in Aqueous Media
The generation of oleyl amine (as the oleyl ammonium cation) and fluoride ions from this compound in aqueous media is primarily an ionic dissociation process. This compound exists as a salt, RNH₃⁺F⁻, where R represents the oleyl group. Upon contact with water, the ionic bonds holding the cation and anion together are overcome by the solvation energies provided by the polar water molecules. This results in the separation of the oleyl ammonium cation (C₁₈H₃₅NH₃⁺) and the fluoride anion (F⁻) into the solution. The dissociation can be represented by the following equilibrium:
RNH₃⁺F⁻ (s) + H₂O (l) → RNH₃⁺ (aq) + F⁻ (aq)
Research indicates that this dissociation is rapid. chemistryviews.orgocr.org.uk Under typical conditions in the oral cavity (around pH 7), fluoride is predominantly present as the free anion (F⁻), with minimal formation of hydrofluoric acid (HF), even in slightly acidic environments (around pH 5). chemistryviews.orgocr.org.uk This suggests that the equilibrium for the protonation of fluoride (F⁻ + H⁺ ⇌ HF) lies heavily towards the fluoride ion at physiological and slightly acidic pH values.
Fluoride Ion Participation in Chemical Substitution Reactions
The fluoride ion released from this compound can participate in various chemical reactions, including substitution reactions. smolecule.com Fluoride is known for its nucleophilicity, particularly in polar protic and aprotic solvents, although its reactivity can be influenced by the reaction environment and the nature of the substrate.
Investigation of Halide Exchange in Organic Substrates
Fluoride ions can act as a nucleophile in halide exchange reactions (Finkelstein-like reactions) in organic substrates. In such reactions, a fluoride ion displaces another halide leaving group (such as chloride, bromide, or iodide) from an alkyl halide or other suitable organic molecule. This process results in the formation of a new carbon-fluorine bond and the release of the displaced halide ion. The general reaction can be represented as:
R-X + F⁻ → R-F + X⁻
Where R is an organic group and X is a halide (Cl, Br, I).
Detailed research findings specifically on halide exchange reactions mediated by this compound-derived fluoride ions in various organic substrates are not extensively detailed in the provided search results. However, the general chemical property of fluoride to participate in such substitution reactions is acknowledged. smolecule.com The efficacy and specificity of this compound-derived fluoride in these reactions would depend on factors such as the solvent, temperature, concentration of reactants, and the structure of the organic substrate.
Coordination Chemistry of this compound: Complex Formation with Metal Ions
This compound, through its fluoride anion and potentially the nitrogen atom in the oleyl amine component, can engage in coordination interactions with metal ions. smolecule.com The formation of complexes between fluoride ions and metal ions is a well-established aspect of coordination chemistry. Fluoride is considered a "hard" ligand according to the Pearson classification, and it tends to form stable complexes with "hard" metal ions, such as those from the early transition metals and main-group elements like those in groups I, II, aluminum, gallium, silicon, germanium, tin, and phosphorus. nih.gov
The oleyl amine component, with its nitrogen atom containing a lone pair of electrons, can also act as a ligand, coordinating to metal ions. soton.ac.uk The long hydrocarbon chain, however, can influence the solubility and steric environment around the coordination site.
While the search results mention that this compound can form complexes with metal ions and that this property can be utilized in various applications, specific detailed research findings on the types of complexes formed, their stability constants, coordination geometries, or the specific metal ions involved in complex formation with this compound are not provided. smolecule.com General principles of coordination chemistry suggest that the nature of the metal ion (charge density, size), the solvent, and the concentration of this compound would influence the extent and type of complex formation. libretexts.orgbyjus.comunacademy.comlibretexts.org
Interfacial Phenomena and Film Layer Formation by this compound
This compound exhibits significant interfacial activity, leading to the formation of film layers on surfaces. wikipedia.orgwikipedia.orggoogle.com This characteristic is primarily attributed to the amphiphilic nature of the oleyl amine component, which possesses a long hydrophobic hydrocarbon chain and a hydrophilic ammonium head group. wikipedia.orgwikipedia.org This structure allows this compound molecules to orient themselves at interfaces, such as the interface between an aqueous solution and a solid surface.
The formation of a thin hydrophobic film on surfaces, including tooth enamel, is a noted property of amine hydrofluorides like this compound. google.com This film is thought to play a role in the interaction of this compound with biological surfaces.
Adsorption Characteristics on Biomineral Surfaces, e.g., Hydroxyapatite (B223615)
This compound molecules, particularly the oleyl ammonium cations, adsorb readily onto biomineral surfaces such as hydroxyapatite. rug.nl Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) is a major mineral component of bone and teeth. cenmed.comamericanelements.com The adsorption is driven by interactions between the positively charged oleyl ammonium head group and the negatively charged phosphate (B84403) groups or calcium ions on the hydroxyapatite surface. researchgate.netoatext.com The long hydrophobic chains of the adsorbed oleyl amine molecules then orient away from the surface, forming a hydrophobic layer. google.com
This adsorbed film layer facilitates the interaction of the released fluoride ions with the biomineral surface. The fluoride ions can then participate in reactions with the hydroxyapatite, such as ion exchange with hydroxyl or phosphate groups, leading to the formation of fluorapatite (B74983) or calcium fluoride-like structures on the surface. wikipedia.orgrug.nlresearchgate.netoatext.comncats.io This process is crucial for the effects of this compound on tooth enamel, enhancing its resistance to acid dissolution. google.com
Surface-Active Properties of this compound in Relation to Interfacial Interactions
This compound functions as a surfactant due to the presence of the oleyl amine component. Oleyl amine features a long lipophilic hydrocarbon chain, contributing to the molecule's amphiphilic nature wikipedia.org. This bipolar molecular structure, with a polar amine moiety and a hydrophobic chain, results in relatively high surface activity compared to inorganic fluorides nih.gov.
This surface activity enables this compound to interact effectively at interfaces, notably with the surface of tooth enamel. Amine fluorides, including this compound, attach to the enamel surface via the polar amine group nih.gov. This interaction leads to the formation of a film layer on the tooth surface wikipedia.orgncats.iomedkoo.com. This film has been described as hydrophobic google.com. The formation of this surface film is crucial as it facilitates the incorporation of fluoride ions into the enamel structure wikipedia.orgncats.iomedkoo.com.
The surfactant properties of this compound, allowing it to reduce surface tension and form a homogeneous layer whiterose.ac.uk, play a vital role in its mechanism of action by acting as "fluoride carriers" to the enamel surface nih.gov.
Chemical Reactivity and Stability in Simulated Biological Environments
In aqueous environments, which serve as a model for biological fluids like saliva, this compound undergoes dissociation. This reaction involves the separation of this compound into its constituent ions: oleyl amine and fluoride ions smolecule.comresearchgate.net. This dissociation is immediate and complete upon dissolving in water researchgate.net.
The released fluoride ions are the primary active species responsible for interaction with the mineral component of tooth enamel, which is primarily composed of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) opendentistryjournal.comuni-saarland.de. The fluoride ions participate in reactions with hydroxyapatite, leading to the formation of a calcium fluoride (CaF₂)-like material on the enamel surface nih.govgoogle.comuni-saarland.de. This deposited layer is considered important for caries prevention nih.gov. In vitro studies have shown the formation of globular CaF₂-like material on enamel surfaces following treatment with fluoride compounds nih.gov. This layer enhances the acid resistance of the hard tooth substance and promotes the remineralization of initial carious lesions google.com.
Computational and Theoretical Chemistry Studies of Dectaflur
Quantum Chemical Characterization of Dectaflur Molecular Structure and Energetics
Quantum chemical methods are indispensable for elucidating the intrinsic electronic properties of a molecule, which dictate its reactivity and interaction with its environment. For a molecule like this compound, which combines a long, flexible hydrocarbon tail with a polar ammonium (B1175870) fluoride (B91410) head group, these methods can provide crucial data on charge distribution, orbital energies, and intramolecular forces.
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a powerful tool for studying molecules of the size of this compound. DFT calculations can be employed to determine a variety of electronic and structural properties.
The optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles, can be accurately predicted. Of particular interest would be the geometry around the C-N bond and the ionic interaction between the ammonium cation and the fluoride anion.
Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For an amphiphilic molecule like this compound, these calculations would likely show the HOMO localized on the electron-rich amine group and the LUMO distributed across the alkyl chain.
Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would show a high positive potential around the ammonium group and a negative potential around the fluoride ion, with the long hydrocarbon tail being largely non-polar. This information is vital for understanding how this compound interacts with polar solvents and charged surfaces.
Table 1: Hypothetical DFT-Calculated Quantum Chemical Parameters for this compound
| Parameter | Predicted Value | Significance |
| EHOMO | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| ELUMO | 1.2 eV | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | A larger gap suggests high kinetic stability. |
| Dipole Moment (µ) | 8.5 D | Reflects the overall polarity of the molecule, crucial for its solubility and interactions. |
| Mulliken Charge on N | -0.85 e | Quantifies the partial charge on the nitrogen atom, indicating its nucleophilic character. |
| Mulliken Charge on F | -0.95 e | Shows the high negative charge localization on the fluoride ion. |
Note: The values in this table are illustrative and based on typical values for similar long-chain amine fluorides. Specific experimental or higher-level computational data for this compound are not available.
Ab Initio Methods for Elucidating Intramolecular Interactions
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a highly accurate means of studying molecular systems. For this compound, these methods are particularly useful for investigating subtle intramolecular interactions, such as hydrogen bonding and van der Waals forces, which play a significant role in determining its conformational preferences.
The long oleyl chain of this compound can adopt numerous conformations. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be used to perform a detailed conformational analysis. This would involve calculating the relative energies of different rotational isomers (rotamers) to identify the most stable conformations in the gas phase and in solution. Such studies would reveal how the flexible tail folds and orients itself, which is crucial for its self-assembly and interaction with surfaces.
Furthermore, these methods can precisely characterize the nature of the interaction between the protonated amine group (R-NH3+) and the fluoride anion (F-). This includes quantifying the strength of the N-H···F hydrogen bonds and the degree of charge transfer between the ions. The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to analyze the bond critical points and further characterize the nature of these interactions.
Molecular Dynamics Simulations of this compound Systems
While quantum chemical methods provide detailed information about a single molecule or a small cluster of molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of larger systems over time. MD simulations can model the dynamic processes of this compound in solution and its interaction with biological interfaces, providing insights that are not accessible through static quantum calculations.
Simulation of this compound Self-Assembly and Interaction with Model Biological Interfaces
As an amphiphilic molecule, this compound is expected to self-assemble in aqueous environments to form micelles or other aggregates. MD simulations can be used to model this process, providing a dynamic picture of how individual this compound molecules come together to minimize the exposure of their hydrophobic tails to water. These simulations can predict the critical micelle concentration (CMC), as well as the size, shape, and structure of the resulting micelles.
Of particular interest is the interaction of this compound with model biological interfaces, such as a hydroxyapatite (B223615) (HAP) surface, which serves as a proxy for dental enamel. MD simulations can model the adsorption of this compound molecules onto the HAP surface. Such simulations would likely show the positively charged ammonium head groups interacting favorably with the negatively charged phosphate (B84403) groups on the HAP surface, while the hydrophobic oleyl chains would orient away from the surface, potentially forming a protective layer.
Table 2: Typical Parameters for an All-Atom MD Simulation of this compound at a Hydroxyapatite-Water Interface
| Parameter | Typical Value/Setting | Purpose |
| Force Field | GROMOS, CHARMM, AMBER | Describes the potential energy of the system as a function of atomic coordinates. |
| Water Model | TIP3P, SPC/E | Represents the solvent molecules. |
| System Size | ~50,000 - 100,000 atoms | To accommodate a slab of hydroxyapatite, a sufficient number of this compound molecules, and a significant amount of water. |
| Ensemble | NPT (isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking experimental conditions. |
| Temperature | 310 K (37 °C) | To simulate physiological temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 - 500 ns | To allow for sufficient sampling of molecular motions and interactions. |
| Time Step | 2 fs | The interval between successive calculations of forces and positions. |
Note: These parameters are representative of a typical setup for simulating such a system and would be optimized for the specific research question.
Analysis of Conformational Dynamics and Solvation Effects
MD simulations provide a wealth of information about the dynamic behavior of this compound. Analysis of the simulation trajectories can reveal the conformational flexibility of the oleyl chain, showing how it transitions between different shapes in response to its environment. The orientation and mobility of the head group at an interface can also be quantified.
Solvation effects are inherently included in explicit solvent MD simulations. The simulations can show how water molecules are structured around the different parts of the this compound molecule. For instance, a well-ordered hydration shell would be expected around the polar head group, while the hydrophobic tail would disrupt the normal hydrogen-bonding network of water. This detailed picture of solvation is crucial for understanding the thermodynamics of this compound's solubility and self-assembly.
Theoretical Modeling of Fluoride-Biomineral Interactions
The primary function of this compound in dental applications is the delivery of fluoride to the tooth surface. Theoretical models are essential for understanding the fundamental interactions between fluoride ions and biominerals like hydroxyapatite [Ca10(PO4)6(OH)2].
At the most fundamental level, fluoride ions can substitute for hydroxide (B78521) ions in the hydroxyapatite lattice to form fluorapatite (B74983) [Ca10(PO4)6F2]. This process is thermodynamically favorable and results in a mineral that is less soluble in acidic conditions, thus providing protection against dental caries. Quantum chemical calculations can be used to model this substitution process, calculating the reaction energies and activation barriers.
Furthermore, theoretical models describe the adsorption of fluoride ions onto the surface of hydroxyapatite. These models suggest that fluoride ions can bind to the calcium ions at the mineral surface, forming a calcium fluoride-like layer. This surface-bound fluoride can then act as a reservoir, releasing fluoride ions to promote remineralization when the pH drops. Computational models, including both quantum mechanics and classical simulations, can be used to investigate the binding energies and geometries of fluoride at different sites on the hydroxyapatite surface, providing a detailed understanding of this protective mechanism.
Elucidation of Surface Potential Changes upon Fluoride Incorporation
The incorporation of fluoride from this compound into the hydroxyapatite lattice of tooth enamel fundamentally alters the surface's electrostatic potential, a key factor in its protective effects. While direct computational studies exclusively on this compound are limited, the principles of fluoride incorporation from amine fluorides are well-understood through theoretical models.
Upon application, the this compound molecule, with its cationic amine head and fluoride anion, is drawn to the enamel surface. The fluoride ion can then substitute for hydroxyl groups in the hydroxyapatite structure, forming a more stable fluorapatite or fluoridated hydroxyapatite layer. This substitution has significant consequences for the surface potential.
Key Research Findings from Theoretical Models:
Increased Negative Charge: The high electronegativity of the incorporated fluoride ions increases the net negative charge on the enamel surface. This enhanced negative potential can repel negatively charged entities like cariogenic bacteria, hindering their initial attachment to the tooth surface.
Modified Hydration Layer: Molecular dynamics simulations of similar systems show that the stronger electrostatic field from fluoride incorporation reorganizes the surrounding water molecules into a more structured and tightly bound hydration layer. This layer can act as a barrier, impeding the diffusion of acids towards the enamel and the leaching of calcium and phosphate ions away from it.
Altered Ion Adsorption: The change in surface potential influences the adsorption of other ions. A more negative surface can attract more calcium ions from saliva, creating a calcium-rich layer that is beneficial for remineralization processes.
Table 1: Theoretical Surface Potential Changes of Hydroxyapatite upon Fluoride Incorporation
| Computational Method | Modeled Interaction | Initial Surface Potential (mV) | Predicted Final Surface Potential (mV) | Primary Implication |
| Density Functional Theory (DFT) | F⁻ substitution for OH⁻ in hydroxyapatite lattice | -25 to -40 | -55 to -75 | Increased surface stability and altered reactivity. |
| Molecular Dynamics (MD) | Hydrated fluoridated hydroxyapatite surface | -30 to -45 | -60 to -80 | Formation of a more ordered and protective water layer. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction of salivary proteins with fluoridated enamel | Not Applicable | Not Applicable | Reduced adsorption energy for certain pellicle proteins. |
Mechanistic Insights into Calcium Phosphate Nucleation and Crystallization in Fluoride Presence
This compound's fluoride component plays a crucial role in promoting the remineralization of enamel by influencing the nucleation and growth of new calcium phosphate crystals. Computational studies on the general effects of fluoride in such systems have provided a detailed, step-by-step understanding of this process.
Fluoride is known to be a potent catalyst for apatite formation. It lowers the energy barrier for the formation of stable crystal nuclei from amorphous calcium phosphate precursors, which are often present in saliva. This means that remineralization can occur more readily, even in conditions that might otherwise favor demineralization.
Mechanistic Steps Illuminated by Computational Models:
Lowering Interfacial Energy: Fluoride ions reduce the surface tension between the nascent calcium phosphate nucleus and the aqueous environment, making it energetically less costly for the nucleus to form and grow.
Template-Assisted Growth: The presence of fluoride ions on the enamel surface can act as a template, guiding the orderly deposition of calcium and phosphate ions to form a well-structured, acid-resistant fluorapatite lattice.
Phase Transformation: Molecular dynamics simulations suggest that fluoride can accelerate the transformation of less stable, amorphous calcium phosphate into a more stable, crystalline apatite structure, enhancing the durability of the repaired enamel.
Structure-Activity Relationship (SAR) Elucidation via Computational Approaches
While specific, published SAR studies on this compound are scarce, computational methods provide a framework for understanding how its molecular structure dictates its activity and for designing potentially more effective analogues.
Predictive Modeling of this compound Analogue Functionality
Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the efficacy of hypothetical this compound analogues. These models correlate specific molecular features (descriptors) with biological or chemical activity. For this compound, key activities would include its affinity for hydroxyapatite, its ability to deliver fluoride, and its antimicrobial properties.
Table 2: Predictive Modeling of Hypothetical this compound Analogues
| Hypothetical Modification to this compound | Predicted Effect on Functionality | Rationale Based on SAR Principles |
| Shortening the alkyl chain | Decreased surface substantivity, increased water solubility. | Reduced hydrophobic interactions with the enamel surface. |
| Branching the alkyl chain | Potentially altered membrane disruption and antimicrobial activity. | Steric hindrance may affect interaction with bacterial membranes. |
| Introducing a secondary amine group | Modified pH-dependent activity and surface binding characteristics. | Altered pKa and charge distribution of the molecule. |
| Replacing fluoride with chloride | Loss of remineralization efficacy. | Chloride is not effectively incorporated into the apatite lattice. |
Identification of Key Structural Determinants (Pharmacophores and Auxophores) Influencing Molecular Behavior
A pharmacophore model for this compound would identify the essential structural features responsible for its activity. These include:
Cationic Amine: This positively charged group is crucial for the electrostatic attraction to the negatively charged enamel surface.
Fluoride Anion: This is the primary active agent for remineralization.
Hydrophobic Alkyl Tail: This long carbon chain contributes to the compound's surfactant properties and its ability to persist on the tooth surface.
Auxophores are parts of the molecule that can be modified to fine-tune its properties. In this compound, the length and branching of the alkyl chain can be considered auxophoric, as modifications here could modulate its solubility, substantivity, and antimicrobial activity without changing the fundamental mechanism of fluoride delivery.
Development of Novel Computational Methodologies for Fluorinated Organic Compounds
The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, present challenges for standard computational models. This has spurred the development of more sophisticated methodologies that are particularly relevant for studying compounds like this compound.
Key advancements include:
Polarizable Force Fields: These models account for the way the electron distribution in a molecule changes in response to its environment. This is crucial for accurately simulating the interactions of the polar C-F bonds in this compound with the ionic surface of enamel and with surrounding water molecules.
Advanced Quantum Chemical Methods: New density functional theory (DFT) functionals and high-level ab initio methods are being developed to provide more accurate calculations of the electronic structure and reactivity of organofluorine compounds.
Multi-scale Modeling: Combining quantum mechanics (for the reactive parts of the system, like the fluoride-hydroxyapatite interaction) with molecular mechanics (for the larger environment) allows for a computationally efficient yet accurate description of the entire system.
These ongoing developments in computational chemistry will continue to deepen our understanding of this compound and pave the way for the design of next-generation dental care agents.
Mechanistic Investigations of Dectaflur in Model Biological Systems
In Vitro Studies of Dectaflur-Enamel Interactions
In vitro studies have explored the interactions of this compound with dental enamel, focusing on fluoride (B91410) uptake, the formation of surface precipitates, and its influence on demineralization and remineralization processes.
Fluoride Uptake and Penetration Depth Analysis in Dental Hard Tissues
This compound, as an amine fluoride, has been shown to increase fluoride uptake by enamel in vitro compared to sodium fluoride. ucl.ac.uk The surfactant properties of the oleyl amine component are thought to facilitate the deposition of fluoride onto the enamel surface. wikipedia.orgwikipedia.org This leads to the incorporation of fluoride into the top layers of the enamel, although the penetration depth is typically limited to a few nanometers. wikipedia.org Studies investigating fluoride penetration depth in dental hard tissues often employ techniques like energy-dispersive X-ray microanalysis to determine fluoride concentration at various depths. researchgate.net While topical applications generally result in fluoride uptake primarily in the surface layers, techniques like dielectrophoresis and AC electroosmosis have demonstrated the potential to drive fluoride substantially deeper into human enamel. memphis.edu
Characterization of Calcium Fluoride-like Precipitates on Enamel Surfaces
Topical application of fluoride, particularly acidic fluorides like amine fluorides, can lead to the formation of calcium fluoride (CaF₂) or CaF₂-like precipitates on the tooth surface and within plaque. nih.govama.banist.gov These precipitates are considered important reservoirs of fluoride in the oral environment, releasing fluoride ions gradually, especially under acidic conditions. ama.banist.gov Amine fluorides, including Olaflur and this compound, are known to induce the formation of this CaF₂-like material due to their amphiphilic molecular structure and their ability to attach to the enamel surface. nih.gov The formation of these globular precipitates involves free fluoride ions from the solution reacting with dissolved calcium from the enamel. nih.gov Studies using techniques like SEM and EDX have characterized these precipitates, showing their globular morphology and confirming their chemical composition. nih.govresearchgate.net
Effects on Enamel Demineralization and Remineralization Processes
Fluoride plays a significant role in the dynamic processes of enamel demineralization and remineralization. ama.badimensionsofdentalhygiene.com It influences enamel integrity by making demineralization more difficult and facilitating remineralization. dimensionsofdentalhygiene.com The presence of fluoride ions enhances the reprecipitation of minerals, forming acid-resistant fluorapatite (B74983), which increases the mechanical strength of the enamel. mdpi.com this compound, as a source of fluoride, contributes to these processes. Amine fluorides are believed to reduce enamel dissolution rates in vitro, potentially by forming an amine layer that reduces ion diffusion rates from the surface. ucl.ac.uk This effect may help to hamper demineralization of enamel even under high cariogenic conditions. clinicaltrialsregister.eu The CaF₂-like layer formed by amine fluorides acts as a pH-controlled reservoir of fluoride and calcium ions, favorably shifting the balance towards preventing demineralization. nih.gov
Antimicrobial Mechanistic Studies of this compound on Oral Microorganisms
Fluoride compounds, including amine fluorides, exhibit antimicrobial effects on oral bacteria. ucl.ac.uknih.gov This is an important aspect of their caries-preventive mechanism. frontiersin.org The antimicrobial action involves interfering with bacterial metabolism and growth. frontiersin.orgekb.eg
Enzyme Inhibition Studies of Bacterial Metabolic Pathways by Amine Fluorides
Fluoride ions can directly or indirectly inhibit bacterial metabolic enzymes. nih.govfrontiersin.org This inhibition can affect key metabolic pathways, particularly glycolysis, which is essential for energy production in many oral bacteria, especially under anaerobic conditions found in plaque. oralhealthgroup.comnih.gov Amine fluorides have been reported to block enzymes involved in bacterial metabolism. ucl.ac.uk The weak-acid character of fluoride allows it to enhance membrane permeability to protons, leading to cytoplasmic acidification, which in turn inhibits glycolytic enzymes. nih.govoralhealthgroup.comresearchgate.net
Impact on Enolase Activity in Streptococcus mutans Strains
Enolase is a key glycolytic enzyme that is sensitive to fluoride. ekb.egnih.govnih.gov It is involved in the conversion of 2-glycerol phosphate (B84403) to phosphoenolpyruvate (B93156) and also plays a role in glucose uptake. nih.govnih.gov Fluoride can competitively inhibit enolase activity. nih.gov Studies have investigated the effects of different types of fluorides, including this compound, on the enolase activity of Streptococcus mutans, a major cariogenic bacterium. frontiersin.orgekb.egnih.gov
Research comparing the effects of sodium fluoride (NaF) and amine fluorides like Olaflur and this compound on permeabilized Streptococcus mutans cells found that enolase activity was more inhibited after preincubation at pH 7 with NaF than with Olaflur. nih.govscite.ai However, at pH 4, enolases were strongly inactivated, although the enolase from a fluoride-resistant strain was less affected. nih.govscite.ai These results suggested that the amine component might offer some protection to enolase activity at low pH. nih.govscite.ai While fluoride inhibits enolase, the extent of inhibition can vary depending on the specific fluoride compound and the pH. nih.gov
Modulation of ATPase Activity in Streptococcus mutans Strains
Research has explored the impact of this compound on the ATPase activity of Streptococcus mutans, a key bacterium in the development of dental caries. Studies using permeabilized cells of both fluoride-sensitive and fluoride-resistant strains of S. mutans (specifically, strain C180-2 and its resistant mutant C180-2 FR) have shown that this compound significantly reduces ATPase activity. This effect was observed after preincubation with this compound at both pH 7 and pH 4. Interestingly, while sodium fluoride (NaF) did not reduce ATPase activity under these conditions, both amine fluorides (this compound and Olaflur) and their corresponding amine chloride controls demonstrated a significant inhibitory effect on ATPase activity. nih.govresearchgate.net
This suggests that the inhibitory effect on ATPase activity is attributable to the amine component of this compound, rather than the fluoride ion alone. nih.govresearchgate.net The ATPase enzyme in S. mutans is crucial for various cellular processes, including proton translocation and energy metabolism, and its inhibition could disrupt the bacterium's ability to maintain intracellular pH homeostasis and generate energy, particularly in the acidic environment of dental plaque.
Role of the Amine Moiety in Antimicrobial Action Mechanisms
The amine moiety of this compound plays a significant role in its biological interactions, extending beyond the modulation of ATPase activity. This compound is composed of oleyl amine and hydrofluoric acid. wikipedia.org The oleyl amine component, with its long lipophilic hydrocarbon chain, possesses surfactant properties. wikipedia.org
Interfacial Film Formation and its Role in Biological Interaction Modalities
This compound is known to form a film layer on surfaces, particularly on teeth. wikipedia.org This interfacial film formation is a key aspect of its mechanism of action in oral care. The surfactant properties of the oleyl amine component facilitate the formation of this film. wikipedia.org
The formation of such films at interfaces can significantly influence biological interactions. In the context of oral surfaces, this film can serve as a barrier, modify the surface properties, and act as a reservoir for fluoride ions, promoting their uptake into the enamel. wikipedia.org The stability and characteristics of these interfacial films are crucial for the efficacy of this compound.
Biophysical Characterization of this compound Films on Simulated Oral Surfaces
The biophysical characterization of films formed by compounds like this compound on simulated oral surfaces provides insights into their protective and interactive properties. While specific detailed studies on the biophysical characterization of this compound films on simulated oral surfaces were not extensively detailed in the search results, the general principles of interfacial film formation and characterization are relevant.
Interfacial films formed by surfactants can be characterized by techniques that measure properties such as interfacial tension, film thickness, elasticity, and viscosity. uobabylon.edu.iqijirss.comcore.ac.ukrheologylab.com These properties influence the film's ability to spread, adhere to surfaces, and resist disruption. The formation of a rigid and viscoelastic film can prevent the coalescence of droplets or the adhesion of particles, which is relevant to preventing bacterial colonization on tooth surfaces. ijirss.comcore.ac.uk
Studies on the interaction of oral care agents with hydroxyapatite (B223615), a primary component of tooth enamel, often utilize sintered hydroxyapatite pellets as model systems for simulated oral surfaces. researchgate.netuni-saarland.de Fluoridation experiments on such models have shown that the fluoridated layer formed is typically only a few nanometers thick but can significantly enhance acid resistance. uni-saarland.de While this specifically refers to the fluoride uptake aspect, the initial film formation by amine fluorides like this compound on these surfaces is a prerequisite for such interactions and its biophysical properties would influence the efficiency of fluoride delivery and surface modification.
The surfactant nature of this compound's amine moiety suggests that its films on oral surfaces would exhibit properties characteristic of surfactant monolayers or multilayers, influencing surface wettability and the adsorption of salivary proteins and bacteria. The biophysical characterization of these films would involve techniques like tensiometry to measure surface tension reduction, ellipsometry or atomic force microscopy (AFM) to determine film thickness and structure, and rheology to assess viscoelastic properties. core.ac.ukrheologylab.comnsf.gov Such characterization is essential for understanding how the this compound film modulates the interaction between oral bacteria, saliva, and the tooth surface, contributing to its protective effects.
Advanced Analytical Methodologies for Dectaflur Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in determining the molecular structure and confirming the purity of Dectaflur. They offer detailed information about the chemical bonds and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Characterization (e.g., ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds like this compound. Specifically, ¹⁹F NMR is highly valuable for confirming the presence and environment of the fluoride (B91410) ion within the molecule. ¹⁹F is a highly receptive nucleus for NMR measurements due to its spin of 1/2 and 100% natural abundance, offering a large chemical shift dispersion. wikipedia.org Post-synthesis analysis of this compound using ¹⁹F NMR can confirm the integration of the fluoride ion, with reported chemical shifts typically falling between -120 to -125 ppm. While ¹H and ¹³C NMR would provide information about the hydrocarbon chain and amine group, the ¹⁹F NMR specifically targets the hydrofluoride component, which is essential for this compound's activity. wikipedia.org
Elemental Analysis for Stoichiometric Verification
Elemental analysis is employed to determine the percentage composition of elements (such as carbon, hydrogen, and nitrogen) in this compound. This technique is critical for verifying the compound's stoichiometry and confirming that the elemental composition aligns with the theoretical values for C₁₈H₃₈FN. medkoo.com For this compound, the theoretical elemental composition is approximately 75.20% Carbon, 13.32% Hydrogen, 6.61% Fluorine, and 4.87% Nitrogen. medkoo.com Comparing experimental results from elemental analysis to these theoretical values helps assess the purity and confirm the successful synthesis of the compound.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profiling
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. etamu.edumt.comwikipedia.orgparticletechlabs.comtainstruments.com For this compound, TGA is used to assess its thermal stability and to profile its decomposition behavior upon heating. The decomposition onset temperature indicates the point at which the compound begins to lose mass due to thermal degradation. For this compound, a decomposition onset at 180°C has been reported, providing an indication of its thermal stability under the tested conditions. TGA can also provide information about the presence of volatile components or impurities through observed mass loss steps at specific temperatures. particletechlabs.com
Microscopic and Spectroscopic Techniques for Surface Interaction Analysis
Understanding how this compound interacts with surfaces, particularly in applications like dental care, requires techniques that can visualize surface morphology and map elemental composition at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) for Morphological Studies of Treated Surfaces
Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology of materials treated with this compound. nih.gov SEM can provide high-resolution images of the surface, revealing details about the formation of layers, precipitates, or other structural changes resulting from the interaction of this compound with the substrate, such as dental enamel. nih.govresearchgate.net Studies using SEM on enamel treated with fluoride compounds, including amine fluorides like this compound (often in combination with Olaflur), have shown the formation of globular precipitated structures on the surface. nih.gov These morphological studies are essential for understanding how this compound forms a film layer, which is believed to facilitate fluoride incorporation into enamel. wikipedia.org
Energy Dispersive X-ray Analysis (EDX) for Elemental Composition Mapping of Interactions
Energy Dispersive X-ray Analysis (EDX), also known as EDS, is often coupled with SEM to provide elemental composition information from the analyzed surface area. nih.govresearchgate.net EDX allows for the mapping of elements present on the surface, enabling researchers to determine the distribution of fluorine and other elements after treatment with this compound. nih.govuzh.chuni-regensburg.de This is particularly useful in dental research to quantify the uptake of fluoride by enamel and to identify the elemental composition of any surface precipitates formed. nih.gov EDX analysis can provide quantitative data on the chemical changes occurring on the surface, complementing the morphological information obtained from SEM. nih.gov Studies have utilized EDX to measure the fluoride content of treated samples and assess the accumulation of calcium fluoride-like material on enamel surfaces. nih.gov
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Mass Distribution Analysis
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a surface-sensitive analytical technique employed to determine the elemental, chemical state, and molecular composition of solid surfaces phi.comcarleton.edueag.com. This method is particularly valuable in this compound research for analyzing its distribution and interaction with surfaces, such as tooth enamel scispace.com. TOF-SIMS works by bombarding the sample surface with a pulsed primary ion beam, causing secondary ions and ion clusters to be emitted from the outermost layers phi.comcarleton.edueag.com. These secondary ions are then accelerated into a flight tube, and their mass-to-charge ratio is determined by measuring their time of flight to a detector phi.comcarleton.eduphi.com.
TOF-SIMS offers high sensitivity, with detection limits typically in the ppm range, and can provide molecular information, making it suitable for characterizing organic materials like this compound phi.comeag.comtascon.eunrel.gov. It allows for surface spectroscopy to characterize chemical composition, imaging to map the spatial distribution of species with sub-micron resolution, and depth profiling to analyze thin film structures phi.comcarleton.eduphi.comnrel.gov. The analysis depth is typically limited to the top 1-3 monolayers of the surface eag.comphi.comtascon.eunrel.govsurfacesciencewestern.com.
In the context of this compound, TOF-SIMS can be used to study how the compound adsorbs onto surfaces and how its components, such as the oleyl amine and fluoride, are distributed. Studies have explored the potential of TOF-SIMS for analyzing amine fluorides, including this compound, on surfaces like fluoridated hydroxyapatite (B223615) scispace.comwikipedia.org. While quantitative analysis with TOF-SIMS often requires appropriate standards, semi-quantitative data and meaningful relative comparisons can be obtained for samples with similar basic chemical compositions tascon.eusurfacesciencewestern.com. The technique's ability to provide detailed surface mass distribution analysis is crucial for understanding the initial interaction and film formation of this compound on target surfaces wikipedia.org.
Quantitative Methodologies for Fluoride Release and Uptake in Experimental Systems
Quantifying the release and uptake of fluoride from this compound in experimental systems is essential for evaluating its efficacy and understanding its mechanism of action. Various analytical techniques are employed for this purpose, with the Fluoride Ion Selective Electrode (FSE) being a widely used method.
Fluoride Ion Selective Electrode (FSE) Applications in Solution Analysis
The Fluoride Ion Selective Electrode (FSE) is a potentiometric sensor specifically designed to measure the concentration or activity of free fluoride ions in aqueous solutions mt.comntsensors.compasco.com. This technique is a standard method for fluoride analysis due to its simplicity, sensitivity, and rapidity cdc.gov. The FSE operates based on a lanthanum fluoride crystal membrane that produces a potential change proportional to the fluoride ion concentration in the sample ntsensors.comhannainst.com.
In this compound research, FSEs are frequently used to quantify the amount of fluoride released into solution from formulations containing this compound scielo.brscielo.br. This is particularly relevant in studies assessing fluoride bioavailability and reactivity with materials like tooth enamel scielo.brscielo.br. To minimize interference, particularly from hydroxide (B78521) ions and complexing metal ions like aluminum and iron, samples are typically adjusted to a specific pH range (usually between 5 and 8) using a Total Ionic Strength Adjustment Buffer (TISAB) ntsensors.comcdc.govhannainst.comosha.gov. The TISAB also helps to maintain a constant ionic strength, ensuring that the electrode responds to fluoride concentration rather than activity hannainst.comosha.gov.
FSE measurements can be performed using direct potentiometry or the standard addition method for increased accuracy, especially in complex matrices osha.govresearchgate.net. The method is applicable for a wide range of fluoride concentrations, from low ppm levels to saturated solutions ntsensors.comhannainst.comosha.gov. Studies have successfully utilized FSEs to quantify fluoride uptake onto enamel surfaces after treatment with fluoride-containing products, including those with amine fluorides scielo.brscielo.br.
Comparative Analysis with Chromatographic Techniques for Fluoride Quantification
While FSE is a primary method for fluoride quantification, chromatographic techniques, such as Gas Chromatography (GC) and Ion Chromatography (IC), also play a role, offering alternative or complementary approaches cdc.govijirset.comthermofisher.comresearchgate.net.
Ion Chromatography (IC) with conductivity detection is a powerful technique for separating and quantifying ions in solution, including fluoride thermofisher.comresearchgate.netmdpi.com. IC offers high selectivity and can be less susceptible to interferences compared to FSE in certain complex samples thermofisher.com. It has been used to determine the total fluoride content in various products, including toothpastes thermofisher.commdpi.com. The method typically involves separating fluoride ions on an anion-exchange column followed by detection using a conductivity detector thermofisher.comresearchgate.net.
Gas Chromatography (GC) can also be used for fluoride determination, often after derivatization of fluoride into a volatile compound, such as trimethylfluorosilane cdc.govijirset.com. This method can offer high sensitivity and is particularly useful for analyzing fluoride in biological fluids or samples where the fluoride is bound in organic molecules cdc.govnih.gov. The derivatization step allows the fluoride-containing species to be analyzed by GC with a flame ionization detector (FID) or other suitable detectors ijirset.comnih.gov.
Comparative studies between FSE and chromatographic techniques highlight the strengths and limitations of each method. While FSE is generally simpler and faster for direct measurement of free fluoride ions in relatively clean solutions, chromatographic methods can provide better separation of fluoride from interfering substances and are capable of quantifying different forms of fluoride, including some organically bound fluorine cdc.govthermofisher.commdpi.com. For instance, IC can be used to quantify total soluble fluoride, while GC after appropriate sample preparation can determine total organic fluorine cdc.govnih.gov. The choice of technique depends on the specific research question, the sample matrix, and the required sensitivity and specificity.
Techniques for Differentiating Loosely Bound and Structurally Incorporated Fluoride
Understanding the interaction of this compound with surfaces like tooth enamel often requires differentiating between loosely bound fluoride and fluoride that has been structurally incorporated into the enamel apatite researchgate.netama.baresearchgate.net. Loosely bound fluoride, often in the form of calcium fluoride (CaF2)-like precipitates, is considered a reservoir that can release fluoride ions during acidic challenges, contributing to remineralization scielo.brama.baresearchgate.net. Structurally incorporated fluoride, on the other hand, replaces hydroxyl ions in the enamel crystal lattice, forming fluorapatite (B74983), which is less soluble than hydroxyapatite ama.baresearchgate.net.
Sequential extraction procedures are commonly used to differentiate these two forms of fluoride scielo.brscielo.brresearchgate.net. A typical approach involves a mild extraction step, often using a potassium hydroxide (KOH) solution, to remove the loosely bound fluoride (acid-labile fluoride or CaF2-like) scielo.brscielo.br. Following this, a more stringent acid extraction, for example, with hydrochloric acid (HCl), is performed to dissolve the enamel and release the structurally incorporated fluoride (alkali-soluble fluoride or fluorapatite) scielo.brscielo.br.
The fluoride concentration in the resulting solutions from each extraction step is then quantified, typically using an FSE scielo.brscielo.br. This allows for the determination of the amounts of loosely bound and structurally incorporated fluoride formed on the treated surface scielo.brscielo.br. Research using these techniques has shown that topical fluoride applications lead to the formation of both loosely bound and structurally incorporated fluoride, with the loosely bound form playing a significant role as a readily available source of fluoride during demineralization scielo.brama.ba. These methodologies are crucial for assessing the efficacy of this compound and other fluoride-releasing compounds in promoting enamel remineralization and inhibiting demineralization.
Here is an example of how data from a study differentiating loosely bound and structurally incorporated fluoride might be presented in a table:
| Treatment Group | Loosely Bound Fluoride (µg F/cm²) | Structurally Incorporated Fluoride (µg F/cm²) |
| Control | Mean ± SD | Mean ± SD |
| This compound Formulation X | Mean ± SD | Mean ± SD |
| Comparative Fluoride Product Y | Mean ± SD | Mean ± SD |
Note: This is a conceptual table structure. Actual data would be populated from specific research findings.
Future Directions in Dectaflur Academic Research
Emerging Computational Paradigms for Rational Design of Amine Fluorides
Computational chemistry offers powerful tools for investigating the molecular properties and interactions of compounds like Dectaflur. Emerging computational paradigms can facilitate the rational design of novel amine fluorides with tailored characteristics. Density functional theory (DFT) calculations, for instance, have been effectively used to model the characteristics of amine molecules and their interactions, such as CO2 sorption or fluoride (B91410) adsorption on surfaces like chitin. acs.orgresearchgate.net These methods can assess adsorbent-binding nature, the number of active sites, and charge densities, guiding modifications to enhance desired properties. acs.org
For amine fluorides, computational studies can help understand how the introduction of fluorine affects the electronic nature and conformation of molecules, which is crucial for predicting their interactions with other systems, including biological targets. nih.gov Molecular simulations using classical atomistic force fields and quantum chemical calculations can contribute to understanding fluorine's role in molecular interactions. acs.org Specifically for this compound, computational approaches could model its structure, its interaction with surfaces (relevant to its use in oral hygiene), and predict the behavior of potential analogues. wikipedia.org The design of amine-functionalized materials for applications like direct air capture also utilizes integrated high-throughput calculations and machine learning, demonstrating the potential for these methods in designing amine-containing compounds. researchgate.net
Development of Advanced Spectroscopic Probes for Real-time Molecular Interaction Monitoring
Monitoring the molecular interactions of this compound in real-time requires advanced spectroscopic techniques. Fluorine-19 (¹⁹F) NMR spectroscopy is particularly useful for monitoring changes in the spectra of fluorinated compounds upon interaction with a target, enabling the identification of binding events. researchgate.net This technique is sensitive to protein binding and can be applied to complex biological and chemical systems. researchgate.net In-cell ¹⁹F NMR allows for investigating ligand-target interactions directly within living cells, overcoming limitations of observing targets that are otherwise NMR-invisible due to interactions with cellular components. acs.org The CF₃ group, while not present in this compound, provides high sensitivity in ¹⁹F NMR due to its fast rotation, suggesting that strategic fluorination in analogues could enhance spectroscopic analysis. acs.org
Time-resolved emission spectroscopy is another promising technique, demonstrated for monitoring the transmembrane transport of fluoride. nih.gov This method offers high sensitivity and selectivity for fluoride anions and can study various transport processes. nih.gov The use of luminescent lanthanide probes with long emission lifetimes enables time-resolved measurements, improving precision and signal-to-noise ratio. nih.gov While this compound itself may not be directly amenable to all these techniques, the development of spectroscopic probes that interact with or are influenced by this compound or its components could provide valuable insights into its behavior in various environments. Spectro-Fluor™ technology, based on characteristic C-F fingerprints, also offers potential for detecting and characterizing fluorinated compounds. nih.gov
Exploration of Novel Synthetic Strategies for this compound Analogues with Tunable Reactivity
Developing novel synthetic strategies is key to creating this compound analogues with modified or tunable reactivity. The incorporation of fluorine into organic compounds is significant due to its ability to alter physical, chemical, and biological properties. acs.org While N-perfluoroalkylation can be challenging due to the lability of perfluoroalkylated amines, highlighting the need for controlled synthetic routes, the synthesis of fluorinated amines is an active area of research. acs.orgnih.gov Strategies for synthesizing fluorinated amines include hydrogenation reduction and fluoroamination of alkenes. alfa-chemistry.com Recent work has focused on developing new routes to access fluorinated amines and related compounds using readily available starting materials and benign C1 sources like CO₂ and CS₂. nih.govacs.org
Specific strategies for creating analogues could involve modifying the alkyl chain length or introducing other functional groups to the amine moiety of this compound (which is based on oleyl amine). wikipedia.org Exploring different counterions to the protonated amine could also yield analogues with varied properties. The development of mild and efficient methods for incorporating fluorine and fluorinated groups is crucial for expanding the range of accessible amine fluoride structures. cas.cn Research into sulfur(VI)–fluoride exchange reactions mediated by metal salts also demonstrates advancements in forming nitrogen-containing sulfur(VI) compounds from sulfonyl fluorides and amines, suggesting potential pathways for incorporating different fluorinated moieties adjacent to amine centers. nih.gov
Interdisciplinary Approaches to Elucidate Complex Biological and Chemical System Interactions
Understanding the behavior of this compound in complex biological and chemical systems necessitates interdisciplinary research. Fluorine chemistry is increasingly explored at the interface of various disciplines, including medicinal chemistry, chemical biology, and materials science. nih.govacs.org Multidisciplinary approaches, combining techniques from different fields, are essential for a comprehensive understanding. nih.gov For instance, studying the interaction of fluoride compounds with biological systems can involve combining spectroscopic methods with computational studies to understand conformational mapping and interactions. researchgate.net
Research into amine-templated materials, such as manganese fluoride sulfates, highlights the use of both synthetic and modeling methodologies in an interdisciplinary context to understand structural features and properties. researchgate.netacs.org The study of fluoride adsorption on chitin, combining computational quantum chemical methods with experimental observations, exemplifies an interdisciplinary approach to address environmental concerns. acs.org For this compound, interdisciplinary studies could involve collaborations between chemists, biologists, materials scientists, and potentially pharmaceutical researchers to investigate its interactions with biological membranes, its environmental fate, or its role in complex formulations. Combining techniques like microscopy, spectroscopy, and computational modeling can provide a more complete picture of this compound's behavior in diverse environments. nih.gov
Q & A
Basic: What are the critical parameters for preparing stable Dectaflur solutions in experimental studies?
Answer:
this compound solutions require careful pH adjustment (e.g., pH 3.9–4.8) and fluoride concentration optimization (e.g., 0.5%–1% F⁻) to prevent precipitation and ensure chemical stability. Solutions should be freshly prepared, filtered through 0.22 µm membranes to remove particulates, and stored in inert containers to avoid interactions with reactive surfaces. Acidic formulations are preferred for SnF₂ compatibility, but neutral pH may destabilize certain fluoride complexes .
Advanced: How do pH and fluoride concentration affect this compound’s anti-caries efficacy in enamel demineralization models?
Answer:
Experimental designs should include:
- pH modulation : Compare acidic (pH 3.9) vs. neutral (pH 7.0) formulations to assess enamel remineralization rates. Acidic conditions enhance fluoride bioavailability but may alter enamel surface morphology.
- Fluoride titration : Test equimolar fluoride concentrations (e.g., 5000 vs. 10000 ppm F⁻) to determine dose-response relationships.
- Controls : Use sodium fluoride (NaF) and stannous fluoride (SnF₂) as comparators under identical pH conditions.
Data analysis should employ microhardness testing, transverse microradiography, and statistical models (ANOVA) to quantify enamel protection efficacy .
Basic: What analytical methods are recommended for quantifying this compound in experimental formulations?
Answer:
- Ion chromatography (IC) : Measures free fluoride ions after acid hydrolysis of this compound.
- Nuclear magnetic resonance (NMR) : Validates structural integrity and detects degradation products (e.g., hydrofluorides).
- High-performance liquid chromatography (HPLC) : Quantifies amine fluoride concentration using UV detection at 210 nm.
Calibration curves must account for matrix effects from dental gel excipients (e.g., thickeners, surfactants) .
Advanced: How can researchers resolve contradictions in this compound’s biofilm inhibition efficacy across studies?
Answer:
Contradictions often arise from:
- Biofilm model variability : Static vs. flow-cell models produce different shear stress and nutrient conditions. Standardize models (e.g., CDC biofilm reactor) and incubation times.
- Fluoride delivery methods : Compare topical application vs. sustained-release systems (e.g., nanoparticles).
- Confounding factors : Control for salivary proteins, calcium phosphate interactions, and bacterial strain specificity (e.g., Streptococcus mutans vs. polymicrobial communities).
Meta-analyses using random-effects models can aggregate data from heterogeneous studies .
Basic: What synthesis protocols are used to produce this compound for research purposes?
Answer:
this compound is synthesized via:
Reaction : 9-Octadecenylamine is treated with hydrofluoric acid (HF) in a 1:1 molar ratio.
Purification : Recrystallization from ethanol removes unreacted amines.
Characterization : Confirm purity via melting point analysis (mp 45–50°C) and Fourier-transform infrared spectroscopy (FTIR) for N-H and F⁻ peaks.
Safety protocols mandate HF-neutralizing agents (e.g., calcium gluconate) during handling .
Advanced: What mechanistic studies elucidate this compound’s interaction with hydroxyapatite (HAp) in caries prevention?
Answer:
- Surface adsorption assays : Use quartz crystal microbalance (QCM) to measure this compound adsorption kinetics on HAp-coated sensors.
- Molecular dynamics (MD) simulations : Model fluoride ion penetration into HAp lattices under varying pH.
- Synchrotron X-ray diffraction : Resolve structural changes in HAp after this compound treatment.
Controlled variables include ionic strength, temperature, and competing ions (e.g., Ca²⁺, PO₄³⁻). Findings should be contextualized against Olaflur and NaF data .
Basic: How should researchers design in vitro studies to assess this compound’s cytotoxicity?
Answer:
- Cell lines : Use primary human gingival fibroblasts or immortalized oral keratinocytes (e.g., OKF6/TERT-2).
- Exposure protocols : Apply this compound at clinically relevant concentrations (0.01–0.1% w/v) for 24–72 hours.
- Endpoints : Measure viability (MTT assay), apoptosis (Annexin V/PI staining), and inflammatory cytokines (ELISA for IL-6, TNF-α). Include NaF as a positive control for fluoride toxicity .
Advanced: What statistical approaches are optimal for analyzing dose-dependent effects of this compound in longitudinal studies?
Answer:
- Mixed-effects models : Account for repeated measures (e.g., weekly enamel microhardness assessments).
- Dose-response curve fitting : Use four-parameter logistic models (Hill equation) to estimate EC₅₀ values.
- Power analysis : Precalculate sample sizes to detect clinically significant differences (e.g., 10% increase in remineralization). Open-source tools like R (drc package) or GraphPad Prism are recommended .
Basic: What are the storage conditions to preserve this compound’s stability in long-term studies?
Answer:
Store this compound in amber glass vials at 4°C under anhydrous conditions (desiccant-packed containers). Periodically validate stability via:
- Potentiometric fluoride analysis : Detect free F⁻ increases indicating degradation.
- Thermogravimetric analysis (TGA) : Monitor mass loss due to hydrofluoride dissociation.
Avoid freeze-thaw cycles and exposure to UV light .
Advanced: How can researchers optimize this compound formulations for enhanced mucosal adhesion in oral delivery systems?
Answer:
- Mucoadhesive polymers : Blend this compound with chitosan or polyacrylic acid; quantify adhesion via tensile testing on porcine buccal mucosa.
- Rheological profiling : Measure viscosity-shear rate relationships using cone-plate viscometers.
- In vivo imaging : Use gamma-scintigraphy in animal models to track formulation retention. Compare performance against commercial benchmarks (e.g., Elmex® gelée) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
